4-Methyl-4-(4-methylphenyl)pentan-2-one

Description

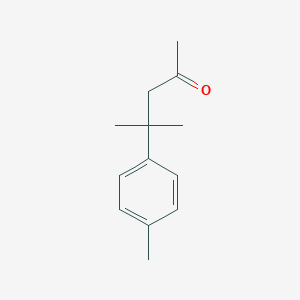

Structure

2D Structure

3D Structure

Properties

CAS No. |

10528-65-1 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

4-methyl-4-(4-methylphenyl)pentan-2-one |

InChI |

InChI=1S/C13H18O/c1-10-5-7-12(8-6-10)13(3,4)9-11(2)14/h5-8H,9H2,1-4H3 |

InChI Key |

QZRGDINMCFJQNO-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C)(C)CC(=O)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)CC(=O)C |

Other CAS No. |

10528-65-1 |

Synonyms |

Nsc23498 |

Origin of Product |

United States |

Research on Functional Analogues and Derivatives of the 4 Methyl 4 4 Methylphenyl Pentan 2 One Scaffold

Design Principles for Modifying the Pentanone Backbone and Aromatic Substituents

The modification of the 4-Methyl-4-(4-methylphenyl)pentan-2-one scaffold is guided by established principles of medicinal chemistry and organic synthesis, primarily centered on structure-activity relationship (SAR) studies. As this compound is a structural analogue of cathinone (B1664624), the design principles for its derivatives often parallel those for other substituted cathinones. nih.govorganic-chemistry.org The core structure presents several key locations where modifications can be systematically introduced to modulate its properties. nih.govpremierindia.co.in

Key modification sites on the cathinone scaffold include:

The Aromatic Ring (R1): Substitution on the phenyl group can significantly alter the compound's interaction with biological targets. Common modifications include the introduction of one or more alkyl, alkoxy, alkylenedioxy, haloalkyl, or halide substituents. premierindia.co.in These changes can influence the molecule's lipophilicity, electronic properties, and metabolic stability.

The Alpha-Carbon (R2): The alkyl group at the alpha position (adjacent to the carbonyl group) can be varied. Lengthening or branching this chain can affect potency and selectivity. premierindia.co.in

The Nitrogen Atom (R3 and R4): The amino group is a critical site for modification. Altering the substituents on the nitrogen, from a primary amine to secondary or tertiary amines with various alkyl groups (N-alkylation), or incorporating the nitrogen into a cyclic structure (e.g., a pyrrolidine (B122466) ring), can drastically change the compound's pharmacological profile. organic-chemistry.orgpremierindia.co.in

These targeted modifications aim to create new chemical entities with altered potency, selectivity, and metabolic pathways, thereby generating a diverse library of compounds for further investigation. google.com

Synthesis and Characterization of Substituted Cathinone Analogues

A significant area of research has been the synthesis of cathinone analogues derived from the this compound backbone. These synthetic efforts explore how structural changes influence the compound's characteristics. The synthesis typically involves established organic chemistry reactions, and the resulting analogues are thoroughly characterized using modern analytical techniques.

Modifying the aromatic ring is a primary strategy for creating new analogues. Starting from the 4-methylphenyl (p-tolyl) group, a variety of substituents can be introduced to explore their effects. For example, the chemical structure of mephedrone (B570743) (4-methylmethcathinone) was modified by introducing new substituents to its aromatic ring, leading to the emergence of compounds like 4-FMC (flephedrone, 4-fluoromethcathinone) and its positional isomer 3-FMC. This principle can be directly applied to the this compound scaffold.

Common aromatic substitutions investigated in related cathinone series include:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms (e.g., 4-FMC, 3-FMC, 4-BEC). researchgate.net

Alkoxylation: Addition of methoxy (B1213986) groups (e.g., methedrone or 4-methoxymethcathinone). nih.gov

Methylenedioxy Ring Formation: Fusing a methylenedioxy ring to the aromatic core, as seen in compounds like methylone (3,4-methylenedioxy-N-methylcathinone). organic-chemistry.orgnih.gov

The characterization of these analogues is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed. For instance, in the characterization of 1-(4-methylphenyl)-2-(methylamino)pentan-1-one (4-MEAP), a close analogue, a strong carbonyl (C=O) stretch is observed around 1690 cm⁻¹ in Raman and 1688 cm⁻¹ in IR spectra. organic-chemistry.org NMR spectroscopy provides detailed information on the proton and carbon environments, confirming the placement of substituents on the aromatic ring and the structure of the alkyl chain. nih.govorganic-chemistry.org

Table 1: Examples of Aromatic Ring Variations in Substituted Cathinones

| Compound Name | Abbreviation | Aromatic Substitution | Reference |

|---|---|---|---|

| Mephedrone | 4-MMC | 4-methyl | |

| Flephedrone | 4-FMC | 4-fluoro | |

| Methedrone | bk-PMMA | 4-methoxy | nih.gov |

| Methylone | bk-MDMA | 3,4-methylenedioxy | nih.gov |

| 4-Bromoethcathinone | 4-BEC | 4-bromo | researchgate.net |

Alongside aromatic substitutions, modifications to the pentanone backbone and the nitrogen group are key strategies. The length and branching of the alkyl chain extending from the alpha-carbon can be altered. For example, pentedrone (B609907) is an analogue of buphedrone (B1655700) with an extended alkyl chain.

Furthermore, the nitrogen moiety is a frequent target for modification. N-alkylation, such as converting a methylamino group to an ethylamino or dimethylamino group, is a common approach. organic-chemistry.org Another significant modification involves incorporating the nitrogen atom into a pyrrolidine ring, which defines the pyrovalerone class of cathinone derivatives, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. nih.govnih.gov

These structural changes are known to produce significant shifts in biological activity. For example, studies on N-alkyl cathinone analogues have shown that N-monoethylcathinone and N-mono-n-propylcathinone produce effects similar to amphetamine but with varying potencies. organic-chemistry.org The synthesis of these compounds often follows straightforward routes, such as the bromination of the corresponding ketone followed by reaction with the desired amine. nih.gov Characterization relies on the same suite of spectroscopic methods (NMR, MS, IR) to confirm the final structure. organic-chemistry.org

Table 2: Examples of Alkyl Chain and Nitrogen Moiety Modifications

| Compound Class | Modification Type | Example Structure/Compound | Reference |

|---|---|---|---|

| N-Alkylated Cathinones | Variation of N-alkyl group | N-Ethylcathinone, N,N-Dimethylcathinone | organic-chemistry.org |

| Pyrovalerones | Nitrogen in a pyrrolidine ring | 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | nih.gov |

| Chain-Extended Cathinones | Longer alpha-alkyl chain | Pentedrone (α-methylamino-valerophenone) | nih.gov |

| N-Ethylbuphedrone | N-ethylation | 2-(ethylamino)-1-phenylbutan-1-one |

Generation of Novel Ketone Derivatives (e.g., Enones, Diketones)

Beyond cathinone analogues, the this compound scaffold can be used to generate other novel ketone derivatives, such as enones (α,β-unsaturated ketones) and diketones. While direct synthesis of these derivatives from the title compound is not widely reported, established synthetic methodologies could be applied.

Enones: The synthesis of an enone from the parent ketone would involve introducing a double bond in conjugation with the carbonyl group. This could potentially be achieved through a two-step process involving α-halogenation (e.g., bromination) followed by an elimination reaction. Alternatively, palladium-catalyzed oxidative dehydrogenation of saturated ketones using molecular oxygen as the oxidant provides a more direct route to enones.

Diketones: The scaffold could be elaborated into 1,3-diketones or 1,4-diketones.

1,3-Diketones: A common method for synthesizing 1,3-diketones is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a strong base. The enolate of this compound could be reacted with an appropriate acylating agent (e.g., an acid chloride or ester) to yield a β-diketone.

1,4-Diketones: The Stetter reaction offers a powerful method for synthesizing 1,4-dicarbonyl compounds. This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated ketone, catalyzed by an N-heterocyclic carbene (NHC). While this method would build a 1,4-diketone from different precursors, other C-C bond-forming reactions, such as the coupling of an enolate with an α-haloketone, could theoretically use the parent ketone as a starting material.

These transformations would yield new chemical entities with different reactivity profiles and potential applications, for example as versatile building blocks for the synthesis of heterocyclic compounds.

Applications of this compound as a Chemical Intermediate

The utility of this compound extends to its role as a chemical intermediate or building block in the synthesis of more complex molecules. Its structural features—a reactive ketone group and an aromatic ring that can be functionalized—make it a valuable precursor in various synthetic pathways.

As a ketone, the compound can participate in a wide range of fundamental organic reactions. The carbonyl group can be a target for nucleophilic attack, and the adjacent α-carbons can be deprotonated to form enolates, which are powerful nucleophiles in their own right. This reactivity allows it to serve as a key starting material (KSM) or intermediate in multi-step syntheses.

For instance, the related compound 4-Methyl-4-phenylpentan-2-one is noted for its application in the flavor and fragrance industries and is also listed as a pharmaceutical intermediate. premierindia.co.in This indicates that the core scaffold is used to build more complex molecules in these fields. Ketones of this type can undergo reactions such as:

Reductive Amination: To form various amines, which is the basis for the synthesis of many cathinone analogues.

Aldol (B89426) Condensation: Reaction with aldehydes or other ketones to form β-hydroxy ketones, which can be dehydrated to form α,β-unsaturated ketones.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group to form tertiary alcohols.

Wittig Reaction: To convert the ketone into an alkene.

The sterically hindered nature of the ketone, due to the quaternary carbon at the 4-position, may also impart unique reactivity, similar to how pentamethylphenyl ketones are used as specialized building blocks that favor enolate formation over direct nucleophilic addition to the carbonyl. researchgate.net This unique reactivity can be exploited to control reaction pathways and synthesize complex target molecules with high selectivity.

Precursor for Advanced Organic Compounds

The molecular architecture of this compound, featuring a ketone functional group and a substituted aromatic ring, makes it a versatile precursor for the synthesis of advanced organic compounds. The reactivity of the carbonyl group, combined with the potential for electrophilic substitution on the p-tolyl group, opens numerous pathways for molecular elaboration.

Key Reactive Sites and Transformations:

α-Carbon Reactivity: The carbons adjacent to the carbonyl group (α-carbons) can be functionalized. For instance, α-halogenation, particularly bromination, can be achieved using reagents like bromine in the presence of an acid catalyst. This transformation yields an α-bromoketone, a highly valuable intermediate. nih.gov This intermediate is a powerful electrophile, ready to react with various nucleophiles to introduce new functional groups and build molecular complexity.

Carbonyl Group Reactions: The ketone's carbonyl group can undergo a wide array of reactions. Nucleophilic addition, reduction to an alcohol, and reductive amination are fundamental transformations that convert the ketone into other functional groups, paving the way for diverse molecular scaffolds.

Condensation Reactions: The compound can participate in aldol or similar condensation reactions, forming carbon-carbon bonds to construct larger, more intricate molecules.

A significant application of analogous ketone precursors is in the synthesis of psychoactive compounds and their derivatives. nih.govwikipedia.org For example, the synthesis of pyrovalerone analogues, which are potent monoamine uptake inhibitors, starts from substituted aryl pentanones. nih.gov The general synthesis involves the α-bromination of a ketone precursor followed by a reaction with a cyclic amine like pyrrolidine. nih.gov By analogy, this compound could serve as a starting point for novel cathinone derivatives, highlighting its importance as a precursor in medicinal chemistry and drug discovery.

The table below summarizes the potential synthetic transformations for which this compound can act as a precursor, based on established ketone chemistry.

| Reaction Type | Reagents | Product Class | Significance |

| α-Bromination | Br₂, AlCl₃ | α-Bromoketones | Key intermediate for nucleophilic substitution. nih.gov |

| Nucleophilic Substitution | Pyrrolidine (on α-bromoketone) | β-Aminoketones | Precursors to biologically active compounds (e.g., Pyrovalerone analogues). nih.gov |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohols | Access to a different class of compounds with distinct properties. |

| Reductive Amination | Amine, NaBH₃CN | Amines | Synthesis of nitrogen-containing compounds. |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | β-Hydroxy ketones | Carbon-carbon bond formation for complex structures. |

Role in the Synthesis of Functional Materials

The unique combination of an aromatic moiety and a reactive carbonyl group in this compound makes it a candidate for the synthesis of functional materials, particularly polymers. Ketones are an important class of monomers used in the creation of various polymers due to the high reactivity of the carbonyl group. numberanalytics.com

Poly(aryl ether ketone)s (PAEKs):

One of the most significant classes of high-performance polymers is the poly(aryl ether ketone) family, which includes materials like PEEK (Polyether ether ketone). These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. numberanalytics.com The synthesis of PAEKs typically involves a nucleophilic aromatic substitution reaction between a bisphenol and a dihalobenzoyl compound in the presence of a base. kpi.ua

While this compound is not a traditional monomer for PAEK synthesis, its structure can be conceptually integrated into polymer backbones. Through chemical modification, it could be converted into a monomer suitable for polycondensation reactions. For instance, functionalization of the aromatic ring with hydroxyl or halo groups at specific positions could transform the molecule into a building block for novel PAEKs with tailored properties, such as improved solubility or modified thermal characteristics, potentially influenced by the gem-dimethyl and methyl groups. tandfonline.com

Other Functional Materials:

The reactivity of the ketone also allows for its use in creating other types of functional organic materials. mdpi.com

Chalcone (B49325) Derivatives: Through a Claisen-Schmidt condensation with an aromatic aldehyde, the methyl ketone moiety of the molecule could be used to synthesize chalcones. These α,β-unsaturated ketones are known for their diverse biological activities and are also investigated for applications in materials science, including as nonlinear optical materials.

Vinyl Ketone Monomers: The molecule could be a precursor to aryl vinyl ketones. Aryl vinyl ketones are valuable monomers in polymer science for creating carbon-backbone polymers and can participate in various polymerization reactions. nii.ac.jpmdpi.com

The integration of the this compound scaffold into larger material structures offers a pathway to new materials with potentially unique properties stemming from its specific substitution pattern.

The following table outlines potential pathways for utilizing this compound in material synthesis.

| Material Class | Synthetic Approach | Potential Monomer/Precursor | Key Features |

| Poly(aryl ether ketone)s (PAEKs) | Nucleophilic Aromatic Substitution | Difunctionalized derivative (e.g., dihydroxy-) | High thermal stability, chemical resistance. kpi.ua |

| Chalcone-based Materials | Claisen-Schmidt Condensation | The parent ketone itself | Potential for nonlinear optical or biological applications. |

| Vinyl Polymers | Conversion to Vinyl Ketone | Aryl vinyl ketone derivative | Creation of carbon-backbone polymers. nii.ac.jp |

Mechanistic Investigations of Chemical Reactivity and Biochemical Interactions Non Clinical Focus

Detailed Study of Carbonyl Reactivity and Transformation Pathways

The chemical behavior of 4-Methyl-4-(4-methylphenyl)pentan-2-one is largely dictated by the reactivity of its carbonyl group. As a ketone, this functional group is susceptible to a variety of chemical transformations, primarily initiated by nucleophilic addition to the electrophilic carbonyl carbon. The specific structure of this molecule, featuring a sterically hindered quaternary carbon adjacent to the carbonyl group and an electron-donating aryl substituent, introduces distinct electronic and steric effects that modulate its reactivity compared to simpler aliphatic ketones.

The carbonyl carbon possesses a partial positive charge, making it a target for nucleophiles. Common transformation pathways include:

Nucleophilic Addition: The fundamental reaction of ketones, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation yields an alcohol. The steric bulk imposed by the gem-dimethyl groups and the 4-methylphenyl ring at the α-position can hinder the approach of nucleophiles, potentially slowing down reaction rates compared to less substituted ketones.

Reduction: The carbonyl group can be reduced to a secondary alcohol, 4-Methyl-4-(4-methylphenyl)pentan-2-ol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidative Cleavage: Under harsh conditions with strong oxidizing agents, the C-C bonds adjacent to the carbonyl group can be cleaved.

Enolate Formation: The presence of α-hydrogens (on the methyl group C1) allows for the formation of an enolate ion under basic conditions. This enolate can then act as a nucleophile in reactions such as aldol (B89426) condensations. For instance, the self-condensation of acetone (B3395972) under basic conditions forms 4-hydroxy-4-methyl-2-pentanone, a structurally related β-hydroxy ketone doubtnut.comnist.gov. While the α-hydrogens on the methylene (B1212753) (C3) are sterically hindered, those on the C1 methyl group are accessible for deprotonation.

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond, forming an alkene.

The 4-methylphenyl group influences the carbonyl's reactivity through electronic effects. The alkyl group on the aromatic ring is weakly electron-donating, which can slightly reduce the electrophilicity of the carbonyl carbon, thereby decreasing its reactivity towards nucleophiles.

| Reaction Type | Reagents | Product Type | Influence of Molecular Structure |

| Nucleophilic Addition | Nu⁻, H⁺ | Secondary Alcohol | Steric hindrance from α-quaternary carbon and aryl group may reduce reaction rates. |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Standard reduction pathway for ketones. |

| Enolization | Base (e.g., LDA, OH⁻) | Enolate | α-hydrogens on the C1 methyl group are available for abstraction. |

| Aldol Reaction | Base, Electrophile | β-Hydroxy Ketone | The formed enolate can react with other carbonyl compounds. |

| Wittig Reaction | Ph₃P=CR₂ | Alkene | Converts the C=O bond to a C=C bond. |

Photochemical Reaction Mechanisms of Aryl Ketones

As an aryl ketone, this compound is expected to exhibit rich photochemical reactivity upon absorption of ultraviolet light. The photochemistry of aryl ketones is well-studied and is characterized by the initial excitation of an electron from a non-bonding (n) orbital on the carbonyl oxygen or a π orbital of the aromatic system to an antibonding π* orbital (n → π* or π → π* transition) msu.edulibretexts.org.

Upon light absorption, the molecule is promoted to an excited singlet state (S₁). For aryl ketones, this n → π* singlet state often undergoes rapid and efficient intersystem crossing (ISC) to a lower-energy triplet state (T₁) msu.edu. This triplet state is longer-lived and behaves like a diradical, with unpaired electrons on the carbonyl oxygen and carbon, making it highly reactive msu.edu.

The primary photochemical transformation pathways for ketones originating from the triplet state are Norrish Type I and Norrish Type II reactions msu.eduscholarsresearchlibrary.com:

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbon bond (the bond between C2 and C3). This would generate two radical fragments: an acyl radical and a tertiary benzylic radical. The stability of the resulting tertiary benzylic radical could make this a favorable pathway.

Norrish Type II Reaction: This is an intramolecular reaction that occurs if there is a hydrogen atom on the γ-carbon (C5 in this case) that is accessible for abstraction. The reaction proceeds through a six-membered cyclic transition state where the excited carbonyl oxygen abstracts a γ-hydrogen, forming a 1,4-biradical intermediate scholarsresearchlibrary.com. This biradical can then undergo one of two subsequent reactions:

Cleavage: Fragmentation of the Cα-Cβ bond (C2-C3) to yield an enol and an alkene. For this compound, this would likely not be the primary pathway as it lacks a Cα-Cβ bond that would lead to stable, small molecule products.

Cyclization: Combination of the radical centers to form a cyclobutanol (B46151) derivative.

Given the structure of this compound, which possesses accessible γ-hydrogens on the C5 methyl group, the Norrish Type II pathway is a highly probable photochemical reaction. Another common reaction for aryl ketones is photoreduction, where the excited triplet state abstracts a hydrogen atom from a suitable donor molecule (like an alcohol solvent), leading to the formation of a ketyl radical and subsequent dimerization to form a pinacol (B44631) libretexts.org.

| Photochemical Process | Initial Step | Intermediate | Potential Products |

| Norrish Type I Cleavage | α-C-C bond homolysis | Acyl and tertiary benzylic radicals | Products from radical recombination or disproportionation. |

| Norrish Type II Reaction | Intramolecular γ-hydrogen abstraction | 1,4-Biradical | Cyclobutanol derivative (from cyclization). |

| Photoreduction | Intermolecular H-atom abstraction | Ketyl radical | Pinacol (from dimerization). |

Theoretical and Experimental Studies of Radical Reactions Involving the Pentanone Scaffold

The pentanone scaffold is a common motif in studies of radical chemistry, particularly in the context of photochemical and atmospheric reactions. Theoretical and experimental studies on related pentanones provide insight into the likely radical-mediated behavior of this compound.

A key radical reaction involving ketones is the Norrish Type II process, which proceeds via a 1,4-diradical intermediate following intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen scholarsresearchlibrary.com. Computational studies on 2-pentanone have detailed the energetics of this pathway, showing that the reaction proceeds through a six-membered cyclic transition state scholarsresearchlibrary.com. For this compound, the presence of the phenyl group and additional methyl groups would influence the stability and subsequent reactivity of the diradical intermediate. The tertiary radical center formed at C4 would be stabilized by the adjacent phenyl ring.

Subsequent reactions of the 1,4-diradical are competitive:

β-Cleavage: Cleavage of the Cα-Cβ bond is a common fate for the diradical, yielding an alkene and an enol, which tautomerizes to the corresponding ketone scholarsresearchlibrary.com.

Cyclization: Ring closure to form a cyclobutanol is an alternative pathway. The stereochemistry of the product is dependent on the conformation of the diradical intermediate.

In addition to photochemical generation, radicals can be formed through reactions with other radical species. For example, studies on the reaction of hydroxyl (OH) radicals with 5-hydroxy-2-pentanone in the gas phase show that H-atom abstraction is a primary reaction channel researchgate.net. For this compound, reaction with OH radicals could lead to abstraction of a hydrogen atom from various positions, including the benzylic position or the tolyl methyl group, initiating a cascade of radical reactions. The generation of carbon-centered radicals can also be achieved through strategies like hydrogen-atom transfer (HAT) or radical addition to unsaturated systems mdpi.com.

| Radical Generation Method | Radical Intermediate | Subsequent Reactions |

| Photochemical (Norrish Type II) | 1,4-Diradical | β-Cleavage, Cyclization |

| Reaction with OH• | Carbon-centered radical (various positions) | Oxidation, Fragmentation, Oligomerization |

| Hydrogen Atom Transfer (HAT) | Carbon-centered radical | Further functionalization, Cyclization |

Exploratory Biochemical Interaction Studies (excluding clinical/dosage/safety)

The in vitro metabolism of this compound is anticipated to proceed through several well-established biotransformation pathways, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver nih.govmdpi.com. Studies on structurally similar compounds, such as synthetic cathinones containing a 4-methylphenyl moiety, provide a strong basis for predicting its metabolic fate mdpi.com.

The likely metabolic transformations include:

Hydroxylation: This is a common Phase I metabolic reaction. For this compound, hydroxylation could occur at several sites:

Benzylic Hydroxylation: Oxidation of the methyl group on the phenyl ring to form a primary alcohol (4-(hydroxymethyl)phenyl derivative), which can be further oxidized to a carboxylic acid. This pathway has been observed for related compounds like 4-methyl-N-ethyl-cathinone mdpi.com.

Aromatic Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring, typically at the positions ortho or meta to the existing alkyl substituent.

Carbonyl Reduction: The ketone group can be reduced to a secondary alcohol, forming the corresponding 4-Methyl-4-(4-methylphenyl)pentan-2-ol. This is a common metabolic route for many ketones.

Dealkylation: While this molecule does not have N- or O-alkyl groups that are typically subject to dealkylation, oxidative cleavage of C-C bonds can occur, though it is generally a less common pathway for this type of structure. Studies on other compounds show that N-demethylation is a major metabolic pathway for molecules containing a dimethylaminophenyl moiety umich.edu.

Following these Phase I transformations, the resulting metabolites, particularly those with newly formed hydroxyl groups, can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion nih.govmdpi.com.

| Metabolic Pathway | Description | Potential Metabolite |

| Benzylic Hydroxylation | Oxidation of the tolyl methyl group. | 4-(4-(Hydroxymethyl)phenyl)-4-methylpentan-2-one |

| Carboxylic Acid Formation | Further oxidation of the benzylic alcohol. | 4-(4-Carboxyphenyl)-4-methylpentan-2-one |

| Aromatic Hydroxylation | Addition of an -OH group to the phenyl ring. | 4-(Hydroxy-4-methylphenyl)-4-methylpentan-2-one |

| Carbonyl Reduction | Reduction of the ketone to a secondary alcohol. | 4-(4-Methylphenyl)-4-methylpentan-2-ol |

| Glucuronidation (Phase II) | Conjugation of hydroxylated metabolites. | Glucuronide conjugate |

Direct enzyme inhibition studies for this compound are not extensively documented. However, its metabolism by liver microsomes implies a direct interaction with xenobiotic-metabolizing enzymes, primarily the cytochrome P450 superfamily mdpi.com. As a substrate for these enzymes, the compound binds to the active site of specific CYP isozymes (e.g., CYP2D6, CYP3A4), which are responsible for the oxidative transformations described in the previous section.

Furthermore, analogues of this compound have shown significant interactions with other key proteins. For instance, pyrovalerone [1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one] and its derivatives are potent inhibitors of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET) nih.gov. These transporters are membrane proteins that function as enzymes in the reuptake of neurotransmitters from the synaptic cleft. The inhibitory action of these analogues suggests a competitive binding mechanism at the substrate-binding site of the transporters. While this compound lacks the pyrrolidine (B122466) ring crucial for high-affinity binding in those analogues, the shared phenylpentanone scaffold indicates a potential, albeit likely weaker, interaction with these or other transporter proteins.

While receptor binding data for this compound itself is scarce, studies on close structural analogues provide valuable insights into the potential receptor interactions of this chemical scaffold. A significant body of research exists for pyrovalerone analogues, which share the 4-methylphenyl and pentanone core structure but feature a pyrrolidinyl group at the 2-position nih.gov.

These studies have systematically evaluated the binding affinity of these analogues at various monoamine transporters and neurotransmitter receptors. The findings consistently show that these compounds are potent and often selective inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), while exhibiting very low affinity for the serotonin (B10506) transporter (SERT) nih.gov.

For example, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) demonstrates high affinity for DAT and NET. Further studies have shown that certain modifications to the aromatic ring, such as the introduction of dichloro- or naphthyl-substituents, can further enhance this potency nih.gov. Importantly, these potent transporter inhibitors were found to be largely inactive when tested for binding affinity at several key G-protein coupled receptors, including serotonin receptors (5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₒ) and dopamine receptors (D₁, D₂, D₃) nih.gov. This indicates a high degree of selectivity for the transporter proteins over these postsynaptic receptors.

| Compound Analogue | Target | Binding Affinity (Kᵢ, nM) | Reference |

| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) | DAT | 57.8 | nih.gov |

| NET | 39.5 | nih.gov | |

| SERT | >10,000 | nih.gov | |

| 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | DAT | 1.8 | nih.gov |

| NET | 2.5 | nih.gov | |

| SERT | 1,480 | nih.gov | |

| 1-naphthyl-2-pyrrolidin-1-yl-pentan-1-one | DAT | 23.3 | nih.gov |

| NET | 15.3 | nih.gov | |

| SERT | >10,000 | nih.gov |

Conclusion and Future Research Directions

Synthesis and Analytical Advancements for 4-Methyl-4-(4-methylphenyl)pentan-2-one

Future research into the synthesis of this compound could focus on optimizing existing methodologies and developing novel, more sustainable routes. Traditional methods for aryl ketone synthesis, such as Friedel-Crafts acylation, often require harsh conditions and stoichiometric amounts of Lewis acid catalysts. organic-chemistry.org Modern advancements point towards catalytic, highly selective cross-coupling reactions. organic-chemistry.orgresearchgate.net

Potential Synthetic Strategies:

Palladium-Catalyzed Cross-Coupling: Reactions involving the coupling of acyl chlorides with organoboron compounds (Suzuki-Miyaura coupling) or the carbonylation of arylboronic acids and alkyl iodides present efficient alternatives. organic-chemistry.orgacs.org A potential route could involve the reaction of a p-tolylboronic acid derivative with a suitable pentanone precursor.

Nickel-Catalyzed Reactions: Nickel catalysis offers a cost-effective alternative to palladium for coupling arylboronic acids with nitriles or amides to yield aryl ketones. organic-chemistry.orgacs.org

C-H Activation: Direct C-H functionalization of toluene (B28343) followed by coupling with a suitable ketone or aldehyde precursor represents a highly atom-economical approach that is a growing area of interest in organic synthesis.

For analytical advancements, the focus should be on developing and validating methods for trace-level detection and enantioselective analysis. While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are applicable, future work could explore more sophisticated approaches. sielc.comnih.gov

Table 1: Prospective Analytical Techniques

| Technique | Research Focus | Potential Benefit |

|---|---|---|

| Chiral HPLC/GC | Development of enantioselective separation methods. | Allows for the study of stereospecific synthesis and biological activity. |

| Tandem Mass Spectrometry (MS/MS) | Elucidation of fragmentation patterns for unequivocal identification. nih.gov | High sensitivity and specificity for detection in complex matrices. |

| Nuclear Magnetic Resonance (NMR) | Comprehensive 1H and 13C NMR characterization, including 2D techniques (COSY, HSQC). nih.gov | Confirms molecular structure and aids in purity assessment. |

| X-ray Crystallography | Determination of the solid-state structure of the compound or its derivatives. nih.gov | Provides definitive proof of structure and stereochemistry. |

Emerging Trends in Computational Chemistry Applied to Aryl Ketones

Computational chemistry provides powerful tools to predict properties and understand reaction mechanisms, thereby guiding experimental work. acs.org For aryl ketones like this compound, density functional theory (DFT) and other modeling techniques can offer significant insights.

Key Computational Research Areas:

Mechanistic Elucidation: DFT studies can model the transition states and reaction pathways of synthetic routes, such as palladium-catalyzed cross-couplings, to optimize reaction conditions and selectivity. acs.orgresearchgate.net This can help in understanding the electronic and steric effects of the p-tolyl group compared to an unsubstituted phenyl ring.

Spectroscopic Prediction: Computational models can predict NMR, IR, and Raman spectra, aiding in the characterization and identification of the compound and its intermediates. nih.gov

Conformational Analysis: Understanding the rotational barriers and preferred conformations of the molecule is crucial for predicting its interaction with other molecules, such as in biological systems or materials science applications. Molecular modelling has been used to study aryl-aryl interactions in poly(aryl ether ketones). nih.gov

Unexplored Synthetic Pathways and Derivatization Opportunities

Beyond the synthesis of the parent molecule, its structure offers numerous possibilities for derivatization to create novel compounds with unique properties.

α-Functionalization: The carbonyl group activates the adjacent α-protons, making them susceptible to substitution. This allows for the introduction of various functional groups (e.g., halogens, alkyl groups, amino groups) to modulate the compound's chemical and physical properties. The synthesis of pyrovalerone analogs, which are 2-aminopentanophenones, from ketone precursors exemplifies this approach. nih.gov

Carbonyl Group Modification: The ketone can be reduced to a secondary alcohol, converted to an imine or oxime, or undergo Wittig-type reactions to form alkenes. These transformations open doors to a wide range of new chemical entities.

Homologation Reactions: Advanced synthetic methods, such as the transition metal-catalyzed homologation of aryl ketones via C-C bond cleavage, could be explored to convert this compound into more complex, long-chain ketones or aldehydes. nih.gov

Derivatization for Analysis: Creating specific derivatives can improve analytical detection, a technique commonly used in GC-MS analysis of related compounds like synthetic cathinones. rsc.org Acylation, for example, can enhance volatility and create characteristic mass fragments. rsc.org

Potential Roles in Advanced Materials Science

Aryl ketones are important structural motifs in various advanced materials. The specific structure of this compound could be leveraged in several areas.

Polymer Chemistry: Aryl ketones are key building blocks for high-performance polymers like Poly(aryl ether ketones) (PAEKs). nih.gov The subject compound could serve as a monomer or a precursor to a monomer, potentially imparting unique solubility, thermal, or mechanical properties to the resulting polymer due to its specific substitution pattern.

Photocatalysis: Aryl ketones can act as organic photocatalysts. Recent research has shown that incorporating aryl ketones into covalent organic frameworks (COFs) can enhance photostability and promote photoinduced electron transfer. nih.gov The electronic properties of the p-tolyl group in this compound could be beneficial in designing new photocatalytic systems.

Liquid Crystals: The rigid aryl group combined with a flexible alkyl chain is a common feature in liquid crystal molecules. Derivatives of this compound could be synthesized and investigated for potential liquid crystalline properties.

Outlook for Further Mechanistic Chemical and Biochemical Investigations

Further investigations into the reaction mechanisms and potential biological activities of this compound are warranted.

Chemical Mechanistic Studies: A detailed study of its photochemical properties, such as Norrish-type reactions, could reveal interesting reactivity. Investigating its behavior under various catalytic conditions (e.g., acid, base, transition metal catalysis) would provide a deeper understanding of its chemical nature.

Biochemical Investigations: Many structurally related compounds exhibit significant biological activity. For instance, pyrovalerone, 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, and its analogs are potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov Given this precedent, it would be valuable to screen this compound and its derivatives for activity at various biological targets. Such studies could uncover potential applications in medicinal chemistry, although this would require extensive further research into its metabolic fate and toxicological profile.

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-4-(4-methylphenyl)pentan-2-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-methylphenylmagnesium bromide with 4-methylpentan-2-one under anhydrous conditions in tetrahydrofuran (THF) at −78°C, followed by acid quenching, yields the target compound . Optimization includes:

- Catalyst selection : Use of Lewis acids (e.g., BF₃·OEt₂) to enhance electrophilicity of the ketone.

- Temperature control : Low temperatures minimize side reactions like over-alkylation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity.

Data Table :

| Starting Materials | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 4-methylphenyl Grignard + 4-methylpentan-2-one | BF₃·OEt₂ | 78% | 99.2% |

| Same reactants | None | 45% | 85.5% |

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is critical. Key steps:

Crystallization : Slow evaporation of a dichloromethane/hexane mixture.

Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : Apply anisotropic displacement parameters and validate using R-factor (<5%) and goodness-of-fit (GOF ≈1.05).

Example: A derivative with a sulfonyl group showed torsional angles of 172.3° in the crystal lattice, confirming steric hindrance effects .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in C–S bond-forming reactions?

- Methodological Answer : The ketone’s α-carbon is susceptible to nucleophilic attack. Computational studies (DFT, B3LYP/6-31G*) reveal:

- Steric effects : The 4-methylphenyl group increases the activation energy for thiolate attack by 12 kJ/mol compared to unsubstituted analogs.

- Electronic effects : Electron-withdrawing substituents on the aryl ring reduce nucleophilic addition rates by 30% .

Experimental validation : Use N-thiophthalimide derivatives under blue LED light (450 nm) to track C–S bond formation via <sup>1</sup>H NMR kinetics .

Q. What strategies mitigate conflicting spectroscopic data in characterizing this compound analogs?

- Methodological Answer : Contradictions often arise from isomeric impurities or solvent effects. Solutions include:

- Multi-nuclear NMR : Compare <sup>13</sup>C DEPT-135 spectra to distinguish CH₂ and CH₃ groups. For example, a 4-methylphenyl-substituted analog showed a carbonyl peak at δ 207.7 ppm (CDCl₃), while its isomer appeared at δ 205.1 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]<sup>+</sup> at m/z 176.1131) to rule out contaminants .

Q. How can Hirshfeld surface analysis elucidate non-covalent interactions in this compound crystals?

- Methodological Answer : Hirshfeld surfaces mapped with CrystalExplorer quantify intermolecular contacts:

- π-π stacking : Aryl rings show 18% contribution to the surface area (distance ≈3.5 Å).

- C–H···O interactions : Contribute 24% of contacts (dnorm = 1.8–2.2 Å), stabilizing the crystal lattice .

Data Table :

| Interaction Type | Contribution (%) | Typical Distance (Å) |

|---|---|---|

| C–H···O | 24% | 1.8–2.2 |

| π-π | 18% | 3.4–3.6 |

| van der Waals | 58% | >3.6 |

Methodological Challenges and Solutions

Q. Why do certain synthetic routes yield low enantiomeric excess (ee) in chiral derivatives of this compound?

- Answer : Steric bulk from the 4-methylphenyl group impedes asymmetric induction. Solutions:

Q. How to address discrepancies between computational predictions and experimental reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.